

## Dihydrouracil-13C4,15N2 certificate of analysis

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Compound of Interest

Compound Name: Dihydrouracil-13C4,15N2

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## Technical Guide: Dihydrouracil-13C4,15N2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dihydrouracil-<sup>13</sup>C<sub>4</sub>, <sup>15</sup>N<sub>2</sub>, a stable isotope-labeled internal standard crucial for quantitative bioanalysis. Its primary application is in the accurate measurement of endogenous dihydrouracil, a key metabolite in pyrimidine catabolism. This is particularly significant for identifying dihydropyrimidine dehydrogenase (DPD) deficiency, a genetic condition that can lead to severe toxicity in patients undergoing chemotherapy with fluoropyrimidines like 5-fluorouracil.

## **Core Compound Specifications**

The following tables summarize the essential quantitative information for Dihydrouracil- $^{13}C_{4}$ ,  $^{15}N_{2}$ .

Identifier	Value
Chemical Name	5,6-Dihydrouracil- <sup>13</sup> C <sub>4</sub> , <sup>15</sup> N <sub>2</sub>
Molecular Formula	<sup>13</sup> C <sub>4</sub> H <sub>6</sub> <sup>15</sup> N <sub>2</sub> O <sub>2</sub> [1]
Molecular Weight	120.06 g/mol [1][2]
CAS Number (Labeled)	360769-22-8[1][2]
CAS Number (Unlabeled)	504-07-4[2]



Property	Specification
Isotopic Purity (¹³C₄)	99%[2]
Isotopic Purity (15N2)	98%[2]
Applications	Biomolecular NMR, Genetic Therapy, Internal Standard for Quantitative Analysis (NMR, GC- MS, LC-MS)[2][3]
Storage	Store at room temperature, protected from light and moisture[2]

## **Experimental Protocols**

The predominant application of Dihydrouracil-<sup>13</sup>C<sub>4</sub>,<sup>15</sup>N<sub>2</sub> is as an internal standard in Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for the quantification of uracil and dihydrouracil in biological matrices, most commonly human plasma.[4][5]

## Protocol: Quantification of Uracil and Dihydrouracil in Human Plasma by UPLC-MS/MS

This protocol is a composite of methodologies described in the cited literature.[4][5]

- 1. Preparation of Internal Standard Working Solution:
- Prepare a stock solution of Dihydrouracil-<sup>13</sup>C<sub>4</sub>,<sup>15</sup>N<sub>2</sub> in a suitable solvent (e.g., 0.1% v/v formic acid in water).
- Dilute the stock solution to a working concentration, for example, 10,000 ng/mL.[4]
- Store all stock and working solutions at -20°C.[4]
- 2. Sample Preparation (Protein Precipitation):
- Thaw frozen plasma samples on ice.
- To a specific volume of plasma (e.g., 100 μL), add the internal standard working solution.

## Foundational & Exploratory





- Precipitate proteins by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile).
- Vortex the mixture thoroughly.
- Centrifuge at high speed to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for analysis.
- 3. UPLC-MS/MS Analysis:
- Chromatographic Separation:
  - o Column: A reverse-phase column, such as an Acquity UPLC® HSS T3, is suitable.[5]
  - Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
  - Flow Rate: A typical flow rate for UPLC is between 0.4 and 0.6 mL/min.
  - Total Run Time: A rapid analysis can be achieved with a total run time of approximately 5 minutes.[5]
- Mass Spectrometric Detection:
  - Ionization Source: Electrospray ionization (ESI) is commonly used.[5] Dihydrouracil is typically analyzed in positive ion mode.[5]
  - Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte (dihydrouracil) and the internal standard (Dihydrouracil-<sup>13</sup>C<sub>4</sub>,<sup>15</sup>N<sub>2</sub>).

#### 4. Quantification:

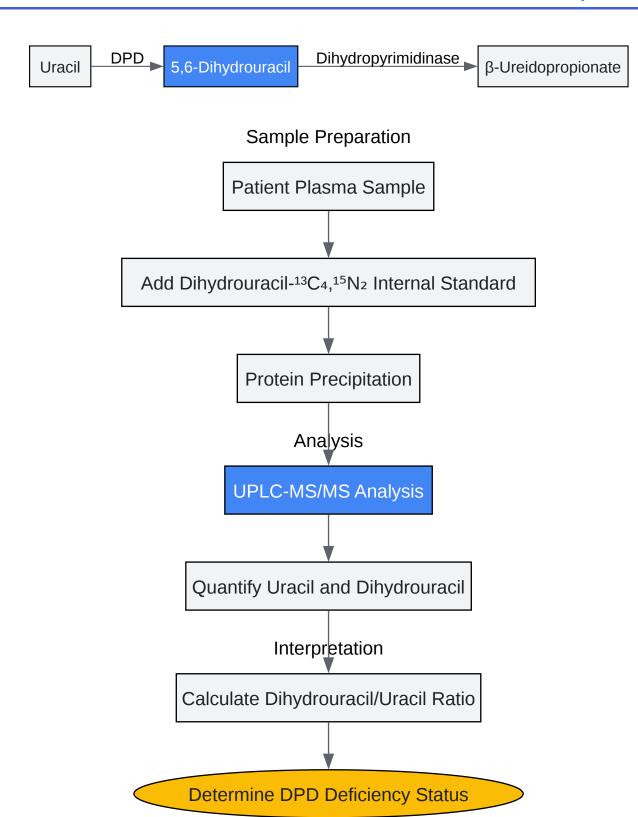
The concentration of dihydrouracil in the sample is determined by comparing the peak area
ratio of the analyte to the internal standard against a calibration curve constructed with
known concentrations of unlabeled dihydrouracil. The use of the stable isotope-labeled
internal standard corrects for variations in sample preparation and matrix effects, such as ion
suppression.[4]



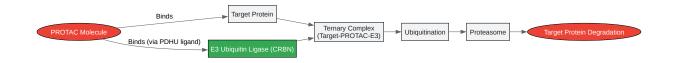
# Visualized Workflows and Pathways Uracil Catabolism Pathway

The initial and rate-limiting step in the breakdown of uracil is its reduction to 5,6-dihydrouracil, a reaction catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD).[6] Dihydrouracil is subsequently metabolized to  $\beta$ -ureidopropionate by the enzyme dihydropyrimidinase.[6]









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